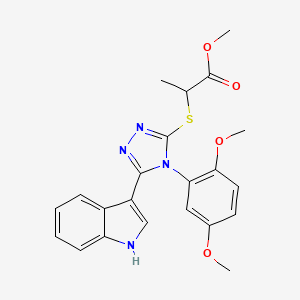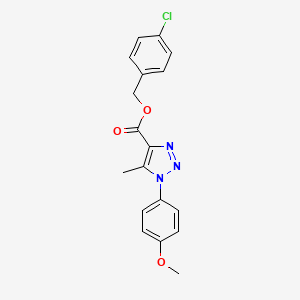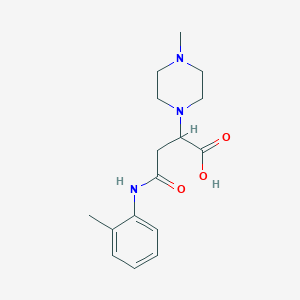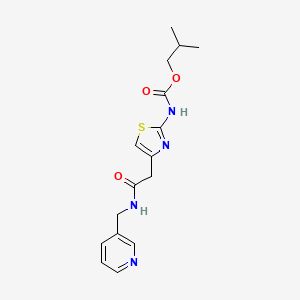![molecular formula C27H30N4O4 B2435950 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-24-5](/img/no-structure.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C27H30N4O4 and its molecular weight is 474.561. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The synthesis of these compounds often involves condensation followed by cyclization, employing reagents like phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. These strategies provide a foundation for developing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Environmental Impact and Removal of Organic Pollutants
The occurrence, fate, and behavior of organic pollutants such as parabens in aquatic environments have been extensively reviewed. Despite treatments that effectively remove these contaminants from wastewater, they are consistently found in surface water and sediments. This persistence in the environment highlights the need for ongoing research into their environmental impact and the development of more effective removal strategies (Haman et al., 2015).
Toxicity and Environmental Monitoring
The toxicity and environmental monitoring of acetaminophen, a widely used analgesic, have been the subject of comprehensive reviews. These studies explore the degradation pathways, by-products, and biotoxicity of acetaminophen in various environments. Understanding these factors is crucial for assessing the environmental impact of pharmaceuticals and developing effective strategies for their removal (Qutob et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 3,4-diethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then reacted with 2-bromoethyl acetate to form the ester. The ester is then reacted with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine to form the amide product.", "Starting Materials": [ "3,4-diethoxybenzaldehyde", "ethylmagnesium bromide", "2-bromoethyl acetate", "2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine" ], "Reaction": [ "3,4-diethoxybenzaldehyde + ethylmagnesium bromide -> corresponding alcohol", "corresponding alcohol + 2-bromoethyl acetate -> ester", "ester + 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine -> amide product" ] } | |
Número CAS |
941938-24-5 |
Fórmula molecular |
C27H30N4O4 |
Peso molecular |
474.561 |
Nombre IUPAC |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C27H30N4O4/c1-4-34-24-11-8-20(16-25(24)35-5-2)12-13-28-26(32)18-30-14-15-31-23(27(30)33)17-22(29-31)21-9-6-19(3)7-10-21/h6-11,14-17H,4-5,12-13,18H2,1-3H3,(H,28,32) |
Clave InChI |
UEYPMFVDHKUMFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O)OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)

![(3,3-Difluorocyclobutyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2435872.png)


![3-chloro-N-{2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitrovinyl}aniline](/img/structure/B2435877.png)

![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2435885.png)

